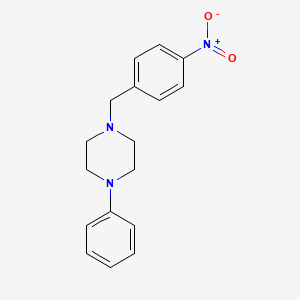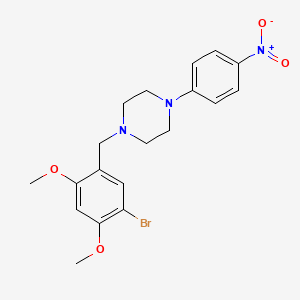![molecular formula C21H17N3O4 B5146862 N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)
N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a small molecule inhibitor that has been shown to have activity against a variety of enzymes, including kinases and proteases.
Mécanisme D'action
The mechanism of action of N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide is not fully understood. However, it is known to inhibit the activity of certain enzymes, including kinases and proteases. It has been suggested that the compound may bind to the active site of these enzymes, preventing them from carrying out their normal functions. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects in animal models. However, the compound has not yet been tested in humans, and its safety and efficacy in vivo are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have activity against a variety of enzymes, making it a useful tool compound for investigating the role of specific enzymes in disease pathways. However, the compound has limitations as well. Its mechanism of action is not fully understood, and its safety and efficacy in vivo have not been established. Further studies are needed to fully evaluate the potential of this compound for use in lab experiments.
Orientations Futures
There are several future directions for research on N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide. One area of interest is the development of analogs with improved potency and selectivity. Another area of interest is the investigation of the compound's activity against specific enzymes in disease pathways. Additionally, studies are needed to evaluate the safety and efficacy of this compound in vivo, and to determine its potential as a therapeutic agent for cancer, inflammation, and other diseases.
Méthodes De Synthèse
The synthesis of N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide involves a series of chemical reactions. The starting material is 3-nitroaniline, which is reacted with benzoyl chloride to form N-benzoyl-3-nitroaniline. This intermediate is then reacted with 2-methylbenzoyl chloride to form this compound. The synthesis of this compound has been optimized in recent years, and several modifications to the reaction conditions have been reported in the literature.
Applications De Recherche Scientifique
N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of enzymes, including kinases and proteases, and has been investigated as a potential therapeutic agent for cancer, inflammation, and other diseases. Several studies have reported the use of this compound as a tool compound to investigate the role of specific enzymes in disease pathways.
Propriétés
IUPAC Name |
N-(3-benzamidophenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-14-18(11-6-12-19(14)24(27)28)21(26)23-17-10-5-9-16(13-17)22-20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKNQUCNHJEXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)





![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)

![1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.0~2,10~.0~4,8~]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5146874.png)